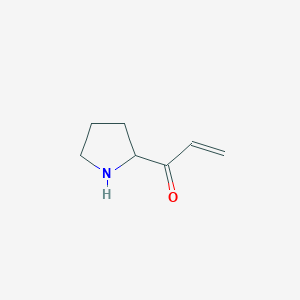
1-(Pyrrolidin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrolidine, featuring a prop-2-en-1-one group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives
Scientific Research Applications
1-(Pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)prop-2-en-1-one: A closely related compound with similar chemical properties.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Another derivative with a phenyl group, exhibiting different reactivity and applications
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes .
Biological Activity
1-(Pyrrolidin-2-yl)prop-2-en-1-one, also known by its CAS number 42104-70-1, is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a prop-2-en-1-one moiety that contributes to its reactivity and biological profile.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that derivatives of pyrrolidine compounds often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For example, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that indicate potential therapeutic applications .
- Neuropharmacological Effects : Some analogs of pyrrolidine compounds have been identified as inhibitors of neurotransmitter transporters, specifically dopamine and norepinephrine transporters. This suggests potential applications in treating disorders like depression and ADHD .
- Cytotoxicity and Antiviral Activity : There is emerging evidence regarding the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. Additionally, certain studies have indicated potential antiviral activities against viruses such as dengue virus through mechanisms involving inhibition of viral replication .
Case Studies
A recent study investigated the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | Dopamine Transporter | 50 | Moderate Inhibition |
| This compound | Norepinephrine Transporter | 45 | Moderate Inhibition |
| Similar Derivative | Staphylococcus aureus | 0.025 mg/mL | Strong Antibacterial Activity |
These findings highlight the compound's dual potential as both an antimicrobial agent and a neuropharmacological agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter uptake and microbial resistance mechanisms.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2 |
InChI Key |
QYYPYISHAUTXJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















